5-Benzyl-4-isoxazolecarboxylic acid
Description
Historical Context and Evolution of Isoxazole (B147169) Chemistry
The journey of isoxazole chemistry began in 1903 with Claisen's first synthesis of the parent isoxazole ring. nih.gov This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, has since become a cornerstone in organic synthesis. nih.govwikipedia.org Over the decades, the field has expanded dramatically, with chemists developing a plethora of methods for synthesizing substituted isoxazoles. nih.gov These methods often involve the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-diketones. wikipedia.org The unique electronic properties and the susceptibility of the N-O bond to cleavage under certain conditions, such as UV irradiation, have made isoxazoles not only synthetic targets but also valuable intermediates for creating other complex molecules. wikipedia.orgnih.gov
Significance of the Isoxazole Nucleus in Pharmaceutical and Agrochemical Sciences
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and agrochemicals. nih.govbohrium.comrsc.org Its presence can enhance a molecule's biological activity, improve its pharmacokinetic profile, and reduce toxicity. bohrium.com In the pharmaceutical realm, isoxazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. nih.gov Notable drugs containing the isoxazole moiety include the COX-2 inhibitor valdecoxib (B1682126) and a number of β-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org In agriculture, isoxazole-based compounds have been developed as effective pesticides. wikipedia.orgmdpi.com The isoxazoline (B3343090) class of insecticides, for instance, acts on the nervous systems of pests. mdpi.com
Overview of Research Trajectories for 5-Benzyl-4-isoxazolecarboxylic Acid and its Analogs
While direct research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogs and related structures provide a clear indication of its potential areas of investigation. The core structure combines a 4-isoxazolecarboxylic acid moiety with a 5-benzyl group. Research on isoxazole-4-carboxylic acid derivatives has focused on their synthesis and potential as building blocks for more complex molecules. For example, iron(II)-catalyzed isomerization of other isoxazole derivatives provides a route to isoxazole-4-carboxylic esters and amides. researchgate.netacs.orgnih.gov
The benzyl (B1604629) group at the 5-position is a common feature in many biologically active compounds. For instance, research on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has shown that the benzyl substituent contributes to antimicrobial activity. researchgate.net Similarly, a dihydrofuran derivative with a 5-benzyl group has been investigated for its antiparasitic properties. mdpi.com Therefore, it is plausible that research on this compound and its analogs would explore their potential in medicinal chemistry, likely focusing on antimicrobial, anti-inflammatory, or anticancer activities.
Scope and Objectives of Academic Inquiry on Isoxazole-4-carboxylic Acid Derivatives
The academic inquiry into isoxazole-4-carboxylic acid derivatives is primarily driven by their potential as versatile synthetic intermediates and as scaffolds for the development of new biologically active agents. A significant area of research is the development of novel synthetic methodologies to access these compounds with high efficiency and regioselectivity. researchgate.netacs.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)9-7-12-15-10(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPHDNPKCYJGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262719 | |
| Record name | 5-(Phenylmethyl)-4-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134541-07-4 | |
| Record name | 5-(Phenylmethyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134541-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Phenylmethyl)-4-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Benzyl 4 Isoxazolecarboxylic Acid Scaffolds
Established Synthetic Routes to the Isoxazolecarboxylic Acid Core
The construction of the isoxazole (B147169) ring is a cornerstone of synthesizing 5-benzyl-4-isoxazolecarboxylic acid. Various synthetic approaches have been developed, with cycloaddition and multi-component reactions being particularly prominent.
Cycloaddition Reactions for Isoxazole Ring Formation
One of the most fundamental and widely employed methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction. beilstein-journals.org This reaction typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. researchgate.net For the synthesis of 4-isoxazolecarboxylic acid derivatives, a suitably substituted alkyne is a key starting material. The reaction of this alkyne with a nitrile oxide, often generated in situ from an oxime precursor, leads to the formation of the isoxazole ring. nih.gov
A notable example involves the reaction of a terminal alkyne with a hydroximoyl chloride in the presence of a base. nih.gov The base facilitates the formation of the nitrile oxide, which then undergoes cycloaddition with the alkyne. This method offers a direct route to 3,5-disubstituted isoxazoles. nih.gov Furthermore, the use of copper catalysts can enhance the efficiency and regioselectivity of these cycloadditions. organic-chemistry.org The versatility of this approach allows for the introduction of various substituents on the isoxazole ring by selecting appropriately functionalized starting materials.
The synthesis of 3,4,5-trisubstituted isoxazoles can also be achieved through a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides. beilstein-journals.org These reactions can be performed in water under mild basic conditions, offering an environmentally friendly pathway to highly functionalized isoxazoles. beilstein-journals.org
| Reactants | Reaction Type | Product | Key Features |
| Nitrile Oxide + Alkyne | [3+2] Cycloaddition | 3,5-Disubstituted Isoxazole | Fundamental, versatile, can be catalyzed by copper. researchgate.netorganic-chemistry.org |
| Nitrile Oxide + 1,3-Dicarbonyl Compound | [3+2] Cycloaddition | 3,4,5-Trisubstituted Isoxazole | Can be performed in water, environmentally friendly. beilstein-journals.org |
| Hydroxyimidoyl Chlorides + Terminal Alkynes | 1,3-Dipolar Cycloaddition | 3,5-Disubstituted Isoxazoles | Scalable and can be performed under solvent-free ball-milling conditions. nih.gov |
Multi-component Reactions in Isoxazole Synthesis
Multi-component reactions (MCRs) have gained significant traction in heterocyclic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govmdpi.com Several MCRs have been adapted for the synthesis of isoxazole derivatives.
One such approach involves the one-pot, three-component condensation of a β-oxoester, hydroxylamine (B1172632) hydrochloride, and a substituted aldehyde. nih.gov This method has been successfully employed to prepare α,β-unsaturated isoxazol-5(4H)-ones. nih.gov The reaction can be catalyzed by various agents, including natural fruit juices, highlighting a green chemistry approach. nih.gov
The Ugi and Passerini reactions, which are powerful isocyanide-based MCRs, also offer pathways to highly functionalized acyclic precursors that can be subsequently cyclized to form isoxazoles. researchgate.netresearchgate.netnih.govsemanticscholar.org For instance, an Ugi reaction can be coupled with an intramolecular nitrile oxide cycloaddition (INOC) to construct fused isoxazole and isoxazoline (B3343090) ring systems. researchgate.net These MCR-based strategies provide rapid access to diverse isoxazole libraries from simple and readily available starting materials. nih.gov
| Reaction Name | Components | Product Type | Advantages |
| Three-Component Condensation | β-oxoester, Hydroxylamine hydrochloride, Aldehyde | α,β-unsaturated isoxazol-5(4H)-ones | One-pot, efficient, can utilize green catalysts. nih.gov |
| Ugi/INOC Sequence | Amine, Aldehyde, Isocyanide, Carboxylic Acid (followed by cyclization) | Fused Isoxazoles/Isoxazolines | Access to complex heterocyclic systems in two steps. researchgate.net |
Advanced Carbocyclization and Heterocyclization Strategies
Beyond traditional cycloadditions and MCRs, advanced catalytic methods are emerging for isoxazole synthesis. Palladium-catalyzed reactions, for example, have been developed for the synthesis of benzo[d]isoxazoles through a C–H activation/[4+1] annulation strategy. rsc.org While not directly yielding the this compound core, these advanced methods demonstrate the potential of modern catalysis in constructing complex heterocyclic systems.
Furthermore, the rearrangement of other heterocyclic systems can provide access to isoxazoles. For example, molybdenum-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been used to synthesize substituted pyridinones, showcasing the isoxazole ring as a versatile synthetic intermediate. nih.govbeilstein-journals.org
Strategies for Benzyl (B1604629) Moiety Introduction and Functionalization
The benzyl group at the C-5 position is a defining feature of the target scaffold. Its introduction and subsequent modification are crucial for tuning the properties of the final molecule.
C-5 Benzylation and Related Substitutions
The introduction of the benzyl group at the C-5 position of the isoxazole ring can be achieved through various synthetic strategies. One common approach involves utilizing a benzyl-substituted precursor during the initial isoxazole ring formation. For instance, in a [3+2] cycloaddition, a benzyl-containing alkyne can be reacted with a nitrile oxide.
Alternatively, post-synthetic modification of a pre-formed isoxazole ring is a powerful strategy. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. acs.orgnih.gov For example, a C-5 halogenated isoxazole can be coupled with a benzyl organometallic reagent, such as a benzylboronic acid or a benzylzinc halide, under Suzuki or Negishi coupling conditions, respectively.
Direct C-H benzylation of the isoxazole ring is a more atom-economical approach. Palladium-catalyzed direct C-H functionalization has been reported for the arylation of isoxazoles, and similar methodologies could potentially be adapted for benzylation. researchgate.net These reactions often require a directing group to achieve high regioselectivity.
Modification of the Benzyl Phenyl Ring for Structure-Activity Probing
To explore the structure-activity relationships (SAR) of this compound derivatives, modification of the benzyl phenyl ring is a common strategy. ontosight.ainih.govresearchgate.net This can be achieved by either starting with a substituted benzyl precursor or by performing electrophilic aromatic substitution reactions on the phenyl ring of the intact 5-benzylisoxazole scaffold.
Common modifications include the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring. These substitutions can influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its biological activity. For example, the introduction of halogen atoms, alkyl groups, or methoxy (B1213986) groups can be readily accomplished using standard aromatic substitution reactions. masterorganicchemistry.com
The synthesis of a library of compounds with diverse substitutions on the benzyl ring is essential for comprehensive SAR studies. nih.gov This allows for the systematic evaluation of how different functional groups impact the desired properties of the final compounds.
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile handle for a variety of chemical modifications, allowing for the creation of diverse libraries of compounds.
The conversion of the carboxylic acid to esters and amides is a fundamental transformation. libretexts.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process that is reversible. libretexts.org To drive the reaction towards the formation of the ester, excess alcohol can be used, or water can be removed as it is formed. libretexts.org A notable method for benzyl ester synthesis involves the use of niobium(V) chloride as a reagent in a solvent-free, room temperature reaction, affording good yields. nih.gov
Amidation involves the reaction of the carboxylic acid with an amine. libretexts.org This reaction can be carried out by heating the reactants or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were synthesized from 5-cyclopropylisoxazole-4-carboxylic acid and various substituted benzylamines, demonstrating the utility of this reaction in creating targeted derivatives. nih.govconsensus.app
Table 1: Selected Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent | Key Features |
| Carboxylic Acid | Alcohol | Ester | Acid Catalyst | Reversible reaction. libretexts.org |
| Carboxylic Acid | Benzyl Alcohol | Benzyl Ester | Niobium(V) Chloride | Solvent-free, room temperature. nih.gov |
| Carboxylic Acid | Amine | Amide | Heat or DCC | Forms a stable amide bond. libretexts.orgyoutube.com |
| 5-Cyclopropylisoxazole-4-carboxylic acid | Substituted Benzylamines | N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Not specified | Synthesis of a library of 27 compounds. nih.govconsensus.app |
Further derivatization of the carboxylic acid can lead to the formation of hydrazides and semicarbazides, which are valuable intermediates and potential bioactive molecules. The synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives has been reported to exhibit immunomodulatory activities. nih.gov These hydrazides can be further reacted to form compounds like 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide and 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide. nih.gov The general synthesis of semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives can be achieved by reacting an ester intermediate with semicarbazide or thiosemicarbazide. uobaghdad.edu.iq Another route involves the conversion of the ester to a hydrazide using hydrazine (B178648) hydrate, which can then be reacted with reagents like carbon disulfide. uobaghdad.edu.iq
The incorporation of the isoxazole moiety into peptides and amino acid structures has led to the development of novel peptidomimetics and unnatural amino acids. nih.govresearchgate.net These constructs are of interest in drug discovery as they can mimic or block the biological actions of natural peptides and proteins with improved stability and bioavailability. nih.govresearchgate.net For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used as an unnatural β-amino acid in solid-phase peptide synthesis to create α/β-mixed peptides. nih.govresearchgate.netnih.gov The synthesis often involves protecting the amino group of the isoxazole amino acid with an Fmoc group before coupling it to a resin-bound peptide. nih.gov The conjugation of natural compounds with amino acids is a strategy to enhance their pharmacokinetic properties and physiological effects. mdpi.com This approach has been applied to various natural products, where an ester or amide bond is formed between the natural compound and an amino acid. mdpi.com
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of substituted isoxazoles can result in different regioisomers. The regioselectivity of these reactions is a critical aspect to control the final structure of the molecule. For example, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from β-enamino ketoester precursors and hydroxylamine hydrochloride proceeds with high regioselectivity. beilstein-journals.org The structure and substitution pattern of the starting materials play a crucial role in directing the cyclization to the desired regioisomer. In some cases, the regioselectivity of a reaction, such as N-alkylation, can be explained by the relative acidity of different N-H protons within the molecule. beilstein-journals.org
When chiral starting materials are used, the stereoselectivity of the reaction becomes important. The synthesis of chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been achieved with high enantiomeric excess (97–100% ee). beilstein-journals.org This demonstrates that the stereochemical integrity of the starting material can be maintained throughout the synthetic sequence, leading to the formation of enantiomerically pure products.
Green Chemistry Approaches and Sustainable Synthesis Protocols
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. For the synthesis of isoxazole derivatives, several green chemistry approaches have been explored. These methods aim to reduce waste, use less hazardous solvents, and improve energy efficiency.
One approach involves the use of water as a solvent and a catalyst like propylamine-functionalized cellulose (B213188) for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com This method offers several advantages, including mild reaction conditions, simple work-up, and the use of a renewable catalyst. mdpi.com Another green protocol utilizes a gluconic acid aqueous solution as a recyclable medium and catalyst for the Knoevenagel condensation to produce 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.org The use of NaCl in aqueous solution has also been reported as a benign and inexpensive catalyst for the synthesis of 4-arylideneisoxazol-5(4H)-ones. researchgate.net These methods align with the principles of green chemistry by being atom-economical and reducing the environmental impact of the synthesis. mdpi.comacgpubs.orgresearchgate.net
Table 2: Green Synthesis Approaches for Isoxazole Derivatives
| Reaction | Catalyst/Medium | Key Green Chemistry Principles |
| Three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones | Propylamine-functionalized cellulose in water | Use of renewable catalyst, water as solvent, mild conditions. mdpi.com |
| Knoevenagel condensation for 3,4-disubstituted isoxazol-5(4H)-ones | Gluconic acid aqueous solution | Recyclable medium and catalyst. acgpubs.org |
| Synthesis of 4-arylideneisoxazol-5(4H)-ones | NaCl in aqueous solution | Inexpensive and benign catalyst, aqueous medium. researchgate.net |
Pharmacological Investigations of 5 Benzyl 4 Isoxazolecarboxylic Acid and Its Congeners
Immunomodulatory Activities of Isoxazole-4-carboxylic Acid Derivatives
Derivatives of isoxazole-4-carboxylic acid have been the subject of immunological studies to determine their potential to modulate the immune system. These investigations have revealed complex interactions with both cellular and humoral immunity.
Modulation of Cellular Immune Responses (e.g., Lymphocyte Proliferation)
Research into a series of isoxazole (B147169) derivatives has demonstrated their ability to modulate cellular immune responses. In studies involving human peripheral blood mononuclear cells (PBMC), these compounds were shown to be non-toxic and displayed differential, dose-dependent suppressive effects on phytohemagglutinin (PHA)-induced lymphocyte proliferation. nih.gov One particular congener, 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (designated M05), was identified as being the most suppressive in these proliferation assays. nih.gov This highlights the potential of the isoxazole scaffold to serve as a basis for developing agents that can control T-cell-mediated immune reactions.
Influence on Humoral Immune Responses
The humoral immune response, mediated by antibodies from B cells, is critical for defending against extracellular pathogens. Investigations into isoxazole congeners have shown that they can also influence this branch of the immune system. For instance, the derivative M05 was found to inhibit the secondary humoral immune response of splenocytes to sheep red blood cells (SRBC) in an in vitro model. nih.gov This suggests that certain isoxazole-4-carboxylic acid derivatives can dampen antibody production, an effect that could be significant in the context of autoimmune diseases characterized by pathological antibody responses.
Impact on Cytokine Production and Signaling Pathways (e.g., TNF-α)
Cytokines are crucial signaling molecules that orchestrate inflammatory and immune responses. Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine implicated in numerous inflammatory conditions. A series of isoxazole-4-carboxylic acid derivatives demonstrated varied, but mostly inhibitory, effects on the production of TNF-α in lipopolysaccharide (LPS)-stimulated whole blood cultures. nih.gov The compound M05 was particularly effective at suppressing TNF-α production. nih.gov The ability to inhibit key pro-inflammatory cytokines like TNF-α is a significant finding, as unregulated TNF-α elevation is often detrimental and can drive disease processes.
Differential Immunosuppressive and Immunostimulatory Effects
The immunomodulatory profile of isoxazole-4-carboxylic acid derivatives is not uniformly suppressive; these compounds can exhibit differential effects depending on the specific immunological context. A prime example is the derivative M05, which, while demonstrating immunosuppressive properties by inhibiting humoral responses and T-cell proliferation, also showed immunostimulatory activity. nih.gov Specifically, M05 was found to stimulate the inductive phase of a delayed-type hypersensitivity (DTH) response in vivo, even as it inhibited the eliciting phase of the same response. nih.gov This dual activity, combining strong anti-proliferative and anti-inflammatory actions with context-dependent immune stimulation, makes these compounds intriguing subjects for further research. nih.gov
Anti-proliferative and Anticancer Research Applications
Beyond immunomodulation, the isoxazole core structure has been extensively explored for its potential in oncology. Various derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cells.
Inhibition of Tumor Cell Line Growth (e.g., Jurkat, SW-948, L1210, MCF-7, HeLa, HepG2, HT-29)
Congeners of 5-benzyl-4-isoxazolecarboxylic acid have shown anti-proliferative activity against a range of human tumor cell lines in laboratory settings. The effects are often moderate but highlight the potential of this chemical class as a source for new anticancer agents.
Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides showed moderate inhibitory actions on the growth of the human colon adenocarcinoma cell line SW-948 and the murine leukemia cell line L1210. nih.gov Other research has focused on different isoxazole derivatives, revealing a broad spectrum of activity. For example, novel isoxazole-piperazine hybrids have demonstrated potent cytotoxicity against human liver (HepG2, Huh7) and breast (MCF-7) cancer cell lines. nih.gov Similarly, isoxazole-carboxamide derivatives have been evaluated for their cytotoxic effects against MCF-7, HeLa (cervical cancer), and Hep3B (liver cancer) cell lines, with some compounds showing promising activity and the ability to induce cell cycle arrest. Furthermore, certain pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have shown interesting cytotoxic potential against various leukemia cell lines, including Jurkat (T-lymphocyte leukemia).
The following table summarizes the observed anti-proliferative activities of various isoxazole derivatives against the specified cancer cell lines.
| Cell Line | Cancer Type | Isoxazole Derivative Class | Observed Effect | Reference(s) |
| Jurkat | T-lymphocyte Leukemia | Pyrrolo[1,2-a]quinoxalines | Interesting cytotoxic potential. | |
| SW-948 | Colon Adenocarcinoma | 5-amino-3-methyl-4-isoxazolecarboxamides | Moderate inhibitory action on growth. | nih.gov |
| L1210 | Murine Leukemia | 5-amino-3-methyl-4-isoxazolecarboxamides | Moderate inhibitory action on growth. | nih.gov |
| MCF-7 | Breast Adenocarcinoma | Isoxazole-piperazine hybrids, Isoxazole carboxamides | Potent cytotoxicity, induction of apoptosis, some derivatives active against p53-positive cells. | nih.gov |
| HeLa | Cervical Adenocarcinoma | Isoxazole carboxamides | Promising anticancer activity, induction of G2/M cell cycle delay. | |
| HepG2 | Hepatocellular Carcinoma | Isoxazole derivatives, 1,2,4-triazole (B32235) derivatives | Anti-proliferative activity, with some compounds showing potent effects. | |
| HT-29 | Colon Adenocarcinoma | No specific data found in the provided search results. | N/A |
These findings indicate that the isoxazole scaffold is a versatile platform for the development of compounds with significant anti-proliferative and potential anticancer applications. The specific substitutions on the isoxazole ring and the nature of the hybrid molecules play a crucial role in determining the potency and selectivity of their cytotoxic effects.
Mechanisms of Anti-proliferative Action (e.g., Apoptosis Induction via Caspases, Fas, NF-κB1)
The anti-proliferative activity of isoxazole derivatives, including congeners of this compound, is often linked to the induction of apoptosis, a form of programmed cell death. This process is a critical mechanism for eliminating cancerous cells. Research into related isoxazole-containing compounds has shed light on the molecular pathways involved in their anti-cancer effects.
One of the primary mechanisms identified is the induction of apoptosis through the activation of caspases. For instance, studies on isobenzofuran-5-carboxamide derivatives have demonstrated their ability to trigger apoptosis in prostate cancer cells (LNCaP). In-silico molecular docking studies have further revealed potential interactions between these compounds and caspase-7, a key executioner caspase in the apoptotic pathway. researchgate.net Similarly, novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have shown dose- and time-dependent pro-apoptotic activities against human colon cancer cells (HCT-116). nih.gov
The Fas signaling pathway, another critical component of the extrinsic apoptotic pathway, can also be modulated by isoxazole-related structures. While direct evidence for this compound is limited, the broader class of compounds influences cell death signaling. Furthermore, the transcription factor NF-κB1 (Nuclear Factor kappa B subunit 1), which plays a pivotal role in inflammation, cell survival, and proliferation, is a target for some anti-cancer agents. The inhibition of NF-κB signaling can sensitize cancer cells to apoptosis.
The anti-proliferative effects are not limited to a single mechanism. For example, some 2-arylalkylamino-4-amino-5-aroylthiazole derivatives, which share structural similarities with isoxazoles, induce apoptosis in a time and concentration-dependent manner in U-937 and SK-MEL-1 cancer cell lines. nih.gov Interestingly, these compounds did not appear to exert their effects through the inhibition of tubulin polymerization or cyclin-dependent kinases (CDKs), suggesting the involvement of alternative cellular targets. nih.gov
The following table summarizes the anti-proliferative activity of selected isoxazole congeners against various cancer cell lines.
| Compound Class | Cell Line | Key Findings |
| Isobenzofuran-5-carboxamide derivatives | LNCaP (Prostate Cancer) | Induced apoptosis; potential interaction with caspase-7. researchgate.net |
| 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives | HCT-116 (Colon Cancer) | Exhibited dose- and time-dependent anti-proliferative and pro-apoptotic activities. nih.gov |
| 2-arylalkylamino-4-amino-5-aroylthiazole derivatives | U-937, SK-MEL-1 | Induced apoptosis in a time and concentration-dependent manner. nih.gov |
| 4-phenoxy-phenyl isoxazoles | MDA-MB-231, A549 | Showed significant inhibitory effects on cell proliferation. nih.gov |
Antimycobacterial Efficacy Studies
The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, has driven extensive research into novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of compounds with significant antimycobacterial potential. While specific data on this compound is not extensively detailed in the provided context, studies on its congeners highlight the structural motif's importance in combating M. tuberculosis.
Research has demonstrated that various isoxazole-containing compounds exhibit potent activity against the virulent H37Rv strain of M. tuberculosis. The isoxazole ring is considered a key pharmacophore, and its incorporation into different molecular scaffolds has led to the discovery of compounds with significant minimum inhibitory concentrations (MICs). The efficacy of these derivatives is often attributed to their ability to inhibit essential mycobacterial enzymes or disrupt critical cellular processes.
A significant challenge in tuberculosis treatment is the emergence of drug-resistant and multidrug-resistant (MDR) strains of M. tuberculosis. The development of new drugs with novel mechanisms of action is crucial to overcome this resistance. Isoxazole derivatives have shown promise in this area as well.
Studies have explored the efficacy of isoxazole congeners against various drug-resistant mycobacterial strains. The unique structural features of these compounds may allow them to bypass the resistance mechanisms that render conventional anti-tuberculosis drugs ineffective. Research efforts are focused on synthesizing and evaluating novel isoxazole derivatives to identify candidates with potent activity against both drug-susceptible and drug-resistant M. tuberculosis.
Anti-inflammatory Investigations
Inflammation is a complex biological response implicated in a wide range of diseases. Isoxazole derivatives have demonstrated notable anti-inflammatory properties in various preclinical models. A common method to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.
Studies on related compounds have shown that isoxazole derivatives can significantly inhibit the edema formation induced by carrageenan. This inhibition suggests that these compounds interfere with the inflammatory cascade triggered by the irritant. For example, certain hydantoin (B18101) derivatives, which can be considered structurally related to isoxazole compounds, have been shown to reduce the mRNA level of cyclooxygenase-2 (COX-2), a key pro-inflammatory enzyme, indicating a potential mechanism for their anti-inflammatory effects. nih.gov
The anti-inflammatory effects of isoxazole derivatives can also be attributed to their ability to inhibit specific enzymes involved in the inflammatory pathway. One such enzyme is 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes, potent inflammatory mediators.
While direct inhibition of 5-LOX by this compound is not explicitly detailed, the broader class of isoxazoles has been investigated for such activity. The inhibition of 5-LOX represents a targeted approach to reducing inflammation by blocking a key step in the synthesis of pro-inflammatory molecules. This mechanism of action is a significant area of interest in the development of novel anti-inflammatory drugs based on the isoxazole scaffold.
Other Reported Biological Activities in Preclinical Models
Beyond their well-documented immunomodulatory and anti-inflammatory effects, this compound and its structural relatives have been explored for a variety of other biological activities in preclinical settings. These investigations have revealed potential applications in treating infectious diseases, neurological disorders, and as tools for biochemical research.
Antimicrobial Properties (e.g., Antibacterial, Antifungal)
The isoxazole scaffold is a prominent feature in a number of synthetic compounds with demonstrated antimicrobial capabilities. Resea researchgate.netrch into derivatives of this compound and related isoxazoles has shown a spectrum of activity against various bacterial and fungal pathogens.
Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been synthesized and evaluated for their antimicrobial potential. For i nih.govnstance, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which incorporate a benzylamide fragment, have demonstrated good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The a researchgate.netctivity was reportedly higher for derivatives with no substituents on the benzene (B151609) ring or those with small groups like methyl or methoxyl in the para-position. Simil researchgate.netarly, isoxazole-containing sulfanilamides have been investigated as a new class of antibacterial agents, showing a wide spectrum of action, particularly against multidrug-resistant strains.
In t bioorganica.com.uahe realm of antifungal research, certain isoxazole derivatives have shown promise. Studies on 2-isoxazoline derivatives indicated that while some compounds had negligible effects, others, like those bearing a bis(hydrazinocarbonyl) group, showed notable antioxidant and, in some cases, antibacterial activity. The i researchgate.netncorporation of different heterocyclic moieties, such as 1,3-thiazole or imidazole, onto the isoxazole ring has been a strategy to enhance antimicrobial, and specifically antifungal, activity against clinically relevant strains like Candida albicans.
| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference(s) |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good activity, particularly for unsubstituted or small-substituted benzyl (B1604629) rings. | |
| I researchgate.netsoxazole-containing sulfanilamides | Multidrug-resistant E. coli, A. baumannii, S. aureus | Wide spectrum of antibacterial action. | |
| 2 bioorganica.com.ua-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles | Candida krusei, Candida albicans isolate | Compound 8 showed an MIC of 31.25 µg/ml. | |
| 3 nih.gov-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Gram-positive and Gram-negative bacteria, Aspergillus niger | Several derivatives showed inspiring antibacterial and antifungal activity. |
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Neuroprotective Potentials and Receptor Agonism
The isoxazole framework is present in molecules that interact with the central nervous system, suggesting potential therapeutic applications for neurological conditions. The naturally occurring amino acid ibotenic acid, which contains a 3-hydroxyisoxazole ring, is a known agonist of the N-methyl-D-aspartic acid (NMDA) receptor. This nih.govhas spurred the development of other isoxazole derivatives targeting glutamate (B1630785) receptors.
Recent studies have focused on isoxazole-4-carboxamide derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission and inflammatory pain. Certa nih.govmdpi.comin derivatives were found to be potent inhibitors of AMPA receptor activity, significantly altering their biophysical properties and highlighting their potential as non-opioid analgesics. Precl nih.govmdpi.cominical studies suggest that these compounds can modulate the expression of AMPA receptor subunits and prevent excitotoxicity.
In t mdpi.comhe context of neuroprotection, research on N-alkyl-1,2,4-oxadiazolidine-3,5-diones, which are structurally related to isoxazoles, has shown that some analogues can protect HT22 neuronal cells from death in in-vitro models of ischemia. These researchgate.net compounds appear to exert their protective effects through distinct mechanisms involving the MAP kinase signaling pathways. While researchgate.net not direct derivatives of this compound, these findings underscore the potential of the broader isoxazole and related five-membered heterocyclic family in the development of neuroprotective agents.
Table 2: Neuroactive Properties of Selected Isoxazole Congeners
| Compound/Derivative Class | Target/Model | Observed Activity | Reference(s) |
| Ibotenic Acid (natural product) | N-methyl-D-aspartic acid (NMDA) receptor | Agonist activity. | |
| I nih.govsoxazole-4-carboxamide derivatives (e.g., CIC-1, CIC-2) | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors | Potent inhibition of AMPA receptor currents. | |
| N nih.govmdpi.com-alkyl-1,2,4-oxadiazolidine-3,5-diones | HT22 cells (in vitro ischemia model) | Neuroprotection against cell death. | |
| 1 researchgate.net,4-bis-benzylpiperazine-2-carboxylic acid derivatives | In silico and in vitro Alzheimer's models | Potential multi-target activity, including neuroprotection. |
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Enzyme Interaction and Biochemical Probe Applications
Congeners of this compound have been identified as inhibitors of various enzymes, indicating their potential as both therapeutic agents and as biochemical tools to study enzyme function.
A notable area of investigation is the inhibition of carbonic anhydrases (CAs). A series of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives were synthesized and tested for their inhibitory action against CA. Three derivatives showed significant activity, with the most promising compound, AC2, exhibiting an IC50 value of 112.3 ± 1.6 μM.
Furt nih.govhermore, isoxazole derivatives have been explored as inhibitors of other enzyme classes. For example, pyrazolone (B3327878) and isoxazol-5-one cambinol (B1668241) analogs have been reported as selective inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in cancer, with potent cytotoxicity in lymphoma and epithelial cancer cell lines. Other nih.gov research has pointed to isoxazole derivatives as inhibitors of secretory phospholipase A2 (sPLA2), with some compounds showing inhibitory activity comparable to the control, ursolic acid. A ser nih.govies of isoxazole derivatives were also designed and evaluated as inhibitors of epidermal growth factor receptor-tyrosine kinase (EGFR-TK), with several compounds showing high inhibitory activity.
The nih.govisoxazole moiety has also been incorporated into fluorescent probes for biological imaging. By functionalizing isoxazoles derived from anthracenenitrile oxide, researchers have created compounds with optical properties suitable for use as fluorescent tags, demonstrating their application as biochemical probes.
| Compound/Derivative Class | Target Enzyme | Key Findings | Reference(s) |
| (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives | Carbonic Anhydrase (CA) | Compound AC2 showed an IC50 of 112.3 ± 1.6 μM. | |
| P nih.govyrazolone and isoxazol-5-one cambinol analogs | Sirtuin 2 (SIRT2) | Selective SIRT2 inhibition with potent cytotoxicity in cancer cell lines. | |
| V nih.govarious isoxazole derivatives | Secretory phospholipase A2 (sPLA2) | Potent sPLA2 inhibitory activity, comparable to ursolic acid. | |
| S nih.govynthetic isoxazole derivatives | Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) | High inhibitory activity with IC50 values in the nanomolar range (e.g., 0.054 µM). |
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Relevance in Epigenetic Studies (e.g., FLC locus modulation)
The direct modulation of specific epigenetic targets like the FLOWERING LOCUS C (FLC) by this compound or its close congeners is not a widely reported area of research in the currently available scientific literature. The FLC is a MADS-domain transcription factor that acts as a central repressor of flowering in plants like Arabidopsis thaliana. Its e nih.govnih.govxpression is tightly regulated by environmental cues such as cold exposure (vernalization) through complex epigenetic mechanisms, including chromatin modifications.
Whil nih.govmpg.dee studies have detailed how carbon and nitrogen signaling pathways can impact FLC expression to control flowering time, and nih.govresearchgate.nethow isoxazole compounds can alter gene expression and promote specific cellular phenotypes, a di nih.govrect link between isoxazole derivatives and the epigenetic regulation of the FLC locus has not been established. The therapeutic exploration of isoxazoles has predominantly focused on mammalian systems, targeting receptors and enzymes involved in human diseases. There nih.govnih.govfore, the application of this compound derivatives in the specific context of plant epigenetics and FLC locus modulation remains an unexplored field.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Variation on Biological Activity
The nature and position of substituents on the benzyl (B1604629) moiety can dramatically alter the biological efficacy of 5-benzyl-4-isoxazolecarboxylic acid analogs. Research across various therapeutic areas has demonstrated that modifications to this part of the molecule can influence potency and selectivity.
For instance, in a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides designed as herbicides, substitutions on the benzylamine (B48309) ring were critical for their activity. nih.gov One derivative, I-05, which featured an unsubstituted benzyl group, showed excellent post-emergence herbicidal activity. nih.gov Another compound from the same series, I-26, demonstrated 100% inhibition against certain weeds at a low concentration. nih.gov
In the context of antimicrobial agents, studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed that derivatives with no substituents on the benzene (B151609) ring or those with small substituents like methyl or methoxy (B1213986) groups in the para-position exhibited good activity against Gram-positive bacteria. nih.gov This suggests that steric bulk on the benzyl ring can be a determining factor for antibacterial efficacy.
The following table summarizes the impact of benzyl moiety substituents on the biological activity of related isoxazole (B147169) structures.
| Base Scaffold | Benzyl Substituent | Biological Activity | Key Finding |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide | Unsubstituted | Herbicidal | Exhibited excellent post-emergence herbicidal effects. nih.gov |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide | Varied Substitutions | Herbicidal | Compound I-26 showed 100% inhibition of specific weeds. nih.gov |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Unsubstituted or small para-substituents (e.g., -CH3, -OCH3) | Antibacterial | Good activity against S. aureus and B. subtilis. nih.gov |
The substituents at the C3 and C5 positions of the isoxazole ring are pivotal in defining the biological activity of these compounds. researchgate.net These positions offer opportunities for introducing a variety of functional groups that can modulate the molecule's interaction with biological targets.
For example, in a series of 3,5-disubstituted isoxazoles evaluated for anti-inflammatory activity, the nature of the substituent at both positions was crucial. nih.gov Specifically, compounds with a p-methoxyphenyl group at C3 and a substituted phenyl ring at C5 showed significant anti-inflammatory effects. researchgate.net The electronic properties of the substituents on the C5 phenyl ring, whether electron-donating or electron-withdrawing, were found to fine-tune the activity. nih.gov
In another study focusing on anticancer activity, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to the isoxazole core was shown to promote cytotoxicity. nih.gov Conversely, for anti-inflammatory and analgesic properties, a methyl substituent at C3 of a 4,5-diphenyl-4-isoxazoline scaffold was found to be favorable for potent and selective COX-2 inhibition. nih.gov The introduction of a benzoyl group at position 5 of the isoxazole ring has been linked to potent anti-inflammatory and antibacterial activity in 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid derivatives. nih.gov
The table below illustrates the influence of substituents at the C3 and C5 positions of the isoxazole ring.
| Position | Substituent | Biological Activity | Key Finding |
| C3 | p-Methoxyphenyl | Anti-inflammatory | A key feature in a series of active 3,5-disubstituted isoxazoles. researchgate.net |
| C3 | Methyl | Analgesic, Anti-inflammatory (COX-2) | A methyl group at C3 of 4,5-diphenyl-4-isoxazolines conferred potent activity. nih.gov |
| C5 | Substituted Phenyl | Anti-inflammatory, Anticancer | Electronic properties of the substituent modulate activity. Electron-withdrawing groups like -F or -CF3 enhance cytotoxicity. nih.govresearchgate.net |
| C5 | Benzoyl | Anti-inflammatory, Antibacterial | The benzoyl group was attributed with potent activity in 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides. nih.gov |
The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. For flexible molecules like this compound and its derivatives, understanding the preferred bioactive conformation is essential for rational drug design. The introduction of the isoxazole ring can enhance the biological activity of a parent compound, partly by influencing its conformational properties. mdpi.com
While specific conformational analysis studies on this compound are not extensively documented in the provided context, the general principles of conformational analysis are highly relevant. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy combined with computational force field-based searches can elucidate the solution-state conformational profiles of flexible molecules. This knowledge helps in understanding how a molecule presents itself to its binding site. The solid-state conformation, often determined by X-ray crystallography, can also provide insights, though it may differ from the conformation in solution or when bound to a protein.
For isoxazole-containing compounds, the relative orientation of the substituents on the isoxazole ring and the benzyl moiety is expected to be a key determinant of activity. The bioactive conformation is the specific spatial arrangement that the molecule adopts to bind effectively to its target, and identifying this conformation is a primary goal of drug design.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net This model then serves as a template for designing new, more potent compounds or for screening virtual libraries to find new leads.
For isoxazole derivatives, pharmacophore models have been successfully developed for various targets. A typical pharmacophore model for a COX-2 inhibitor, for example, might include a hydrogen bond acceptor and two aromatic rings. nih.gov Lead optimization strategies for isoxazole-based compounds often involve modifying the substituents on the core scaffold to improve properties like potency, selectivity, and metabolic stability. For instance, in the development of Toll-like receptor 7 agonists from isoxazolo[5,4-d]pyrimidines, optimization involved a multi-step synthesis to introduce various substituents, followed by biological evaluation to identify the most promising candidates. nih.gov
The process of lead optimization can involve:
Modifying substituents on the benzyl and isoxazole rings to enhance binding affinity and selectivity.
Bioisosteric replacement of certain functional groups to improve pharmacokinetic properties.
Structural modifications to reduce toxicity or improve metabolic stability.
Correlation of Molecular Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
In QSAR studies of isoxazole derivatives, several types of molecular descriptors have been found to be important for predicting biological activity. mdpi.comtandfonline.com These can include:
Electronic descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.
Topological descriptors: Which describe the connectivity and branching of the molecule.
Quantum chemical descriptors: Which provide detailed information about the electronic properties of the molecule.
A 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists found that the presence of hydrophobicity and electronegativity in specific regions of the molecule was crucial for their activity. mdpi.com Another QSAR study on isoxazole derivatives with anti-inflammatory activity demonstrated a strong correlation between the predicted and observed activities, validating the developed model. nih.gov
The following table lists some molecular descriptors that are often correlated with the biological outcomes of isoxazole derivatives.
| Descriptor Type | Specific Descriptor Example | Potential Influence on Biological Activity |
| Electronic | HOMO/LUMO energy, Dipole moment | Governs the molecule's ability to participate in electronic interactions with the target. |
| Steric | Molecular volume, Surface area | Influences how well the molecule fits into the binding site of the target. |
| Hydrophobic | LogP (partition coefficient) | Affects the molecule's ability to cross cell membranes and its distribution in the body. |
| Topological | Connectivity indices | Relates to the overall shape and size of the molecule. |
Mechanistic Elucidation of 5 Benzyl 4 Isoxazolecarboxylic Acid Analogues
Identification of Molecular Targets and Pathways
Analogues of 5-benzyl-4-isoxazolecarboxylic acid have been identified to interact with a diverse range of molecular targets, thereby influencing various biological pathways. A primary area of investigation has been their role as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. nih.govcaldic.com Specifically, isoxazole-4-carboxamide derivatives are being explored as negative allosteric modulators of these receptors. nih.gov They are thought to bind to regulatory sites distinct from the glutamate-binding domain, influencing receptor kinetics without completely blocking physiological transmission. nih.gov This modulation is particularly relevant in pathways associated with neurotoxicity and chronic pain. nih.govnajah.edu
In the context of inflammation, these compounds have been shown to target key components of the inflammatory cascade. For instance, certain 4,5-diarylisoxazol-3-carboxylic acids act as inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP). nih.gov Other derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov The immunomodulatory effects are also linked to the regulation of cytokine production and signaling pathways in immune cells. nih.govnih.govnih.gov
In the field of agrochemicals, a significant molecular target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Certain N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides are designed as herbicides that, upon isoxazole (B147169) ring opening within the plant, release a potent inhibitor of HPPD, leading to a bleaching effect and growth inhibition. nih.gov
Furthermore, other molecular targets for isoxazole-based compounds include:
Alkaline Phosphatase (ALP) : Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates, which are structurally related to the isoxazole scaffold, have been identified as potent inhibitors of human ALP. nih.gov
Aminopeptidases : An isoxazoline (B3343090) derivative, HAB-439, was found to be an inhibitor of aminopeptidase, an enzyme involved in various cellular functions. nih.gov
Transient Receptor Potential Melastatin 8 (TRPM8) channels : Amino-isoxazole derivatives have been synthesized to modulate these channels, which are involved in cold sensation and analgesia. nih.gov
Nicotinic Acetylcholine Receptors (nAChR) : Isoxazole derivatives have been developed as ligands for nAChRs, with potential applications as analgesics. nih.gov
The diverse molecular targets highlight the broad therapeutic and industrial potential of this chemical scaffold, engaging pathways from neurotransmission and inflammation to plant metabolism.
Cellular Uptake and Intracellular Distribution Studies
While specific studies focusing exclusively on the cellular uptake and intracellular distribution of this compound analogues are not extensively detailed in the available literature, the documented biological activities inherently confirm their ability to cross the cell membrane and reach intracellular targets. The modulation of intracellular enzymes, receptors, and gene expression provides strong evidence of cell permeability.
For example, the inhibition of intracellular enzymes such as HPPD in plant cells, and COX-2 and FLAP in mammalian cells, necessitates that the compounds traverse the plasma membrane to reach their cytosolic targets. nih.govnih.gov Similarly, the regulation of gene expression and protein synthesis, as seen with the modulation of signaling proteins in Jurkat cells and the induction of neuroendocrine phenotypes in β-cells, requires the compounds to enter the nucleus or interact with cytoplasmic signaling cascades. nih.govacs.org
Molecular docking studies, which predict the binding of these analogues to the active sites of intracellular proteins like alkaline phosphatase, are predicated on the assumption that the compounds can achieve sufficient intracellular concentrations to interact with their targets. nih.gov Furthermore, research on related aminated isoxazole derivatives suggests that the conjugated bridges within the isoxazole structure can facilitate rapid and barrierless intramolecular charge transfer. acs.org This property is crucial for their photochemical characteristics and implies an efficient interaction with the cellular microenvironment upon entry. acs.org The ability of these compounds to function relies on their bioavailability at the subcellular level, a characteristic that is implicitly demonstrated through their wide-ranging mechanistic actions.
Enzymatic Inhibition and Activation Mechanisms
Analogues of this compound are notable for their activity as enzyme inhibitors, with various mechanisms of action having been elucidated.
A key example is found in herbicidal analogues like N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. These compounds function as pro-herbicides. The parent compound, such as I-05, does not directly inhibit the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Instead, it undergoes metabolic activation within the target plant, where the isoxazole ring is opened to form the active inhibitor (a diketonitrile, II-05), which then potently inhibits HPPD. nih.gov This inhibition disrupts pigment biosynthesis, leading to the characteristic bleaching of plant tissues. nih.gov
In the context of inflammatory diseases, isoxazole derivatives have been shown to inhibit key enzymes in the arachidonic acid pathway. Certain 4,5-diarylisoxazol-3-carboxylic acids are potent inhibitors of cellular 5-Lipoxygenase (5-LOX) product synthesis, targeting the 5-lipoxygenase-activating protein (FLAP). nih.gov Another series of isoxazole compounds demonstrated selective inhibition of cyclooxygenase-2 (COX-2), with molecular modeling suggesting that the interaction is dependent on specific structural features like a sulfonylmethyl group. nih.gov
Furthermore, substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates act as potent inhibitors of human alkaline phosphatase (ALP). nih.gov Enzyme kinetic studies performed using Lineweaver-Burk plots revealed that the most potent inhibitor from this series, compound 9h, exhibits a non-competitive mode of inhibition, indicating that it binds to a site on the enzyme distinct from the active site. nih.gov
The table below summarizes the enzymatic inhibition data for selected isoxazole analogues and related compounds.
| Compound/Analogue Class | Target Enzyme | Inhibition Data | Mechanism | Reference |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (II-05, active form) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | EC50 = 1.05 µM | Not specified | nih.gov |
| 4,5-diarylisoxazol-3-carboxylic acids (11a, 11b) | 5-Lipoxygenase (via FLAP) | IC50 = 0.24 µM | Not specified | nih.gov |
| Isoxazole derivative (Compound 3) | Cyclooxygenase-2 (COX-2) | IC50 = 0.95 µM | Selective COX-2 inhibition | nih.gov |
| Substituted phenyl[...]acetate (9h) | Alkaline Phosphatase (ALP) | IC50 = 0.420 ± 0.012 µM | Non-competitive inhibition | nih.gov |
These findings underscore the capacity of the isoxazole scaffold to be tailored for specific and potent enzyme inhibition across different biological systems.
Gene Expression and Protein Regulation Studies
Investigations into this compound analogues have revealed significant effects on gene expression and protein regulation, particularly in the context of inflammation and cell differentiation.
Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX) in human Caco-2 cells demonstrated distinct gene modulation profiles. nih.gov When compared to the established drug Leflunomide, HIX showed similar effects on many genes, including the up-regulation of CX3CL1 and IL-17F, and the down-regulation of IL-10 and TLR4. nih.gov However, it also differentially regulated a subset of genes; for instance, HIX up-regulated interleukins IL-1B, IL-6, and the chemokine CCL22, which were suppressed by Leflunomide. nih.gov Conversely, HIX suppressed IL-2 and IL-27, which were up-regulated by Leflunomide. nih.gov These findings suggest that isoxazole derivatives can selectively modulate inflammatory and autoimmune gene networks.
Further research on isoxazole compounds has shown they can influence broader cellular processes. In β-cells, isoxazole was found to induce genes that support neuroendocrine phenotypes while suppressing genes important for proliferation. acs.orgnih.gov This effect was partially dependent on the phosphorylation and subsequent nuclear export of the histone deacetylase HDAC5, indicating an influence on epigenetic regulatory mechanisms. nih.gov
In Jurkat cells, a model for immature T-cells, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its derivatives were shown to exert their immunomodulatory effects by altering the expression of signaling proteins. nih.gov This demonstrates that these compounds can interfere with intracellular signaling cascades that ultimately control cellular responses like proliferation and cytokine production. nih.gov
The table below provides a summary of the observed effects on gene and protein expression.
| Compound/Analogue | Cell Type/Model | Observed Effect | Reference |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX) | Caco-2 cells | Up-regulation of CX3CL1, IL-17F, IL-1B, IL-6, CCL22; Down-regulation of IL-10, TLR4, IL-2, IL-27 | nih.gov |
| Isoxazole | β-cells | Induces neuroendocrine phenotype genes; Suppresses proliferation genes; Dependent on HDAC5 phosphorylation | acs.orgnih.gov |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives | Jurkat cells | Altered expression of signaling proteins | nih.gov |
These studies highlight the role of isoxazole analogues as significant regulators of gene expression and protein function, underpinning their diverse pharmacological activities.
Computational Chemistry and Rational Drug Design for 5 Benzyl 4 Isoxazolecarboxylic Acid Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between 5-benzyl-4-isoxazolecarboxylic acid derivatives and their biological targets.
Docking studies on various isoxazole (B147169) derivatives have been performed to elucidate their binding modes with different enzymes. For instance, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov Molecular docking simulations have shown that these compounds can bind within the active sites of both COX-1 and COX-2. The interactions typically involve hydrogen bonds between the carboxylic acid or amide group of the isoxazole derivative and key amino acid residues in the enzyme's active site. nih.gov For example, studies on related compounds have shown that the orientation of the isoxazole ring and its substituents within the binding pocket is critical for inhibitory activity. nih.gov
In the context of antimicrobial research, docking studies have been used to investigate the binding of isoxazole derivatives to essential bacterial and fungal enzymes. nih.gov For example, molecular docking has been performed on enzymes like P. aeruginosa elastase B and K. pneumonia KPC-2 carbapenemase to understand the structural basis of the antibacterial activity of isoxazole compounds. nih.gov Similarly, docking into the active site of heat shock protein 90 (Hsp90) has been used to identify potential isoxazole-based anticancer agents. These studies reveal key interactions, such as hydrogen bonds with residues like Gly97, Asn51, and Lys58, and hydrophobic interactions that contribute to the binding affinity. sciety.orgresearchgate.net
The general insights from these docking studies on related isoxazole structures can be extrapolated to guide the design of novel this compound derivatives with enhanced affinity for specific protein targets.
Density Functional Theory (DFT) Applications in Molecular Property Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for predicting various molecular properties of this compound and its derivatives, which are crucial for understanding their reactivity and biological activity.
DFT calculations can be employed to determine the optimized geometry of isoxazole derivatives and to analyze their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.netnih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. irjweb.com
Studies on various isoxazole derivatives have utilized DFT to calculate parameters like chemical potential, global hardness, and electrophilicity index, which provide insights into the molecule's reactivity and potential interaction with biological macromolecules. irjweb.com For example, the electrostatic potential surface (EPS) map, which can be generated using DFT, helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attacks. irjweb.com
Furthermore, DFT has been used to study the effect of different substituents on the electronic properties of the isoxazole ring. researchgate.net This information is valuable for designing derivatives of this compound with desired electronic characteristics that could lead to improved biological activity. Theoretical studies on polythiophenes containing oxazole (B20620) units have also demonstrated the utility of DFT in understanding their structural and electronic properties. nih.gov
Table 1: Examples of DFT-Calculated Properties for Isoxazole Derivatives
| Property | Description | Relevance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and binding interactions. |
| Electrostatic Potential | The charge distribution around the molecule. | Identifies reactive sites for drug-receptor interactions. |
This table is illustrative and based on general applications of DFT to isoxazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their activity and guide the synthesis of new, more potent analogues.
Several QSAR studies have been conducted on isoxazole derivatives for various biological activities, including antiviral and anti-inflammatory effects. nih.govnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges), or structural (e.g., topological indices).
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.govchula.ac.th For instance, a QSAR study on [(biphenyloxy)propyl]isoxazoles as inhibitors of coxsackievirus B3 revealed that the presence of specific fragments, like 5-trifluoromethyl- researchgate.netresearchgate.netnih.govoxadiazole or 2,4-difluorophenyl, was important for high antiviral activity. nih.gov Another QSAR study on isoxazole derivatives with anti-inflammatory activity showed a good correlation between predicted and observed activities, indicating the reliability of the developed model. nih.govresearchgate.net
The predictive power of a QSAR model is assessed through various validation techniques, including cross-validation and the use of an external test set. nih.gov A validated QSAR model can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates. nih.gov
Table 2: Common Descriptors Used in QSAR Models for Isoxazole Derivatives
| Descriptor Type | Examples |
| Topological | Molecular connectivity indices, Wiener index |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies |
| Steric | Molecular volume, surface area |
| Hydrophobic | LogP, molar refractivity |
This table provides a general overview of descriptor types used in QSAR studies.
De Novo Design and Virtual Screening Methodologies
De novo design and virtual screening are powerful computational strategies for identifying novel drug candidates. These methods can be applied to the discovery of new this compound derivatives with desired biological activities.
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to search for other molecules with similar properties. nih.gov Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov For example, virtual screening of the ZINC database has been used to identify novel isoxazole-based inhibitors of Hsp90. sciety.orgresearchgate.net Similarly, a docking-based virtual screening study identified an isoxazole derivative that inhibited the hepatitis C virus (HCV) RdRp activity. nih.gov
De novo design, in contrast, involves the computational generation of novel molecular structures from scratch. These algorithms build molecules piece by piece within the active site of a target protein, ensuring a good fit and favorable interactions. This approach can lead to the discovery of entirely new chemical scaffolds that may not be present in existing compound libraries.
Both virtual screening and de novo design are valuable tools for expanding the chemical space around the this compound scaffold and identifying novel drug candidates with improved properties.
Cheminformatics Approaches for Compound Library Design
Cheminformatics encompasses the use of computational and informational techniques to solve problems in the field of chemistry. In the context of drug discovery, cheminformatics plays a crucial role in the design and analysis of compound libraries.
For this compound derivatives, cheminformatics tools can be used to design focused libraries of compounds with a high probability of biological activity. nih.govnih.gov This involves analyzing the structural features of known active compounds to identify a common pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can then be used to search virtual libraries or to guide the design of new compounds.
Cheminformatics methods are also used to ensure the diversity and drug-likeness of a compound library. researchgate.netresearchgate.net Diversity analysis helps to ensure that a wide range of chemical space is explored, increasing the chances of finding novel hits. Drug-likeness filters, such as Lipinski's rule of five, are used to remove compounds with undesirable physicochemical properties that may lead to poor absorption, distribution, metabolism, and excretion (ADME). nih.gov
By integrating various cheminformatics tools, researchers can design and build high-quality compound libraries of this compound derivatives that are optimized for screening and lead discovery.
Future Perspectives and Therapeutic Horizon of 5 Benzyl 4 Isoxazolecarboxylic Acid Research
Emerging Research Directions in Isoxazole-Based Drug Discovery
The future of isoxazole-based drug discovery, particularly concerning 5-benzyl-4-isoxazolecarboxylic acid and its derivatives, is being shaped by innovative synthetic strategies and novel therapeutic targeting. researchgate.net Recent advances have emphasized the creation of diverse isoxazole (B147169) derivatives through methodologies like transition metal-catalyzed cycloadditions and green chemistry approaches, which enhance the efficiency of synthesis and allow for the creation of more complex, bioactive molecules. researchgate.netnih.gov
A key emerging direction is the application of multi-target drug design strategies. nih.gov For instance, research on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which are structurally related to this compound, has provided a proof-of-concept for this approach in an agrochemical context, with compounds showing potent herbicidal activity. nih.govconsensus.app This strategy of combining pharmacophores could be translated to therapeutic drug design, aiming to address multifactorial diseases like cancer or inflammatory disorders. nih.gov
Furthermore, investigations into the fundamental mechanism of action are revealing new therapeutic possibilities. Studies on certain isoxazole-based herbicides found that the active compound is actually an isoxazole ring-opening product, which then inhibits its target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This highlights a potential research avenue: designing isoxazole derivatives as stable pro-drugs that release the active agent under specific physiological conditions. The exploration of isoxazole derivatives as modulators for receptors implicated in neurological disorders, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is another significant trend. nih.govnih.gov
Potential as Preclinical Candidates for Therapeutic Intervention
Derivatives of isoxazole-4-carboxylic acid are emerging as strong preclinical candidates for various therapeutic interventions, demonstrating notable activity in several areas. nih.govnih.govresearchgate.net Their potential is underscored by their diverse biological effects, including anti-inflammatory, analgesic, and neuromodulatory properties. nih.govnih.gov
In the realm of pain and neurology, isoxazole-4-carboxamide derivatives have been identified as potent modulators of AMPA receptors, which are crucial in nociceptive transmission and inflammatory pain. nih.gov Preclinical studies have demonstrated that these compounds can significantly inhibit AMPA receptor activity and alter its gating properties, making them promising non-opioid candidates for managing chronic pain. nih.govresearchgate.net Some derivatives have exhibited moderate analgesic effects that appear to operate through a non-opioid pathway. researchgate.net
Furthermore, research into amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid has revealed strong anti-inflammatory and antibacterial activity. nih.gov Specifically, certain benzoyl derivatives showed potent effects, suggesting that modifications at the 5-position of the isoxazole ring are crucial for this activity. nih.gov The demonstrated efficacy of these related structures in preclinical models suggests that this compound could serve as a valuable scaffold for developing new agents targeting inflammation and pain.
| Compound Class | Preclinical Finding | Potential Therapeutic Area |
| Isoxazole-4-carboxamide derivatives | Potent modulators of AMPA receptors. nih.gov | Chronic Pain, Neurological Disorders nih.gov |
| 3-substituted-isoxazole-4-carboxamide derivatives | Moderate analgesic activity via non-opioid pathway. researchgate.net | Pain Management researchgate.net |
| Amides of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Strong anti-inflammatory and antibacterial effects. nih.gov | Inflammatory Conditions, Bacterial Infections nih.gov |
Integration with Advanced Drug Delivery Systems
A significant hurdle in the clinical translation of many promising compounds, including isoxazole derivatives, is their poor solubility and bioavailability. nih.govmdpi.com The integration of these molecules with advanced drug delivery systems presents a critical strategy to overcome these limitations and enhance therapeutic efficacy. Nanotechnology-based approaches are at the forefront of this effort. nih.gov
Lipid-based delivery systems, such as nanoemulsions, have proven to be effective carriers for delivering drugs to target tissues. nih.govnih.gov A recent study successfully utilized a nano-emulgel to enhance the cellular permeability and potency of a potent isoxazole-carboxamide derivative against melanoma. nih.gov The nano-sized droplets are stabilized by surfactants and can be loaded with lipophilic drugs, facilitating their absorption and rapid release. nih.gov This approach not only improves the delivery of the active agent but also allows for more specific targeting of cancer cells. nih.gov
Other carrier systems like cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, are also widely used to form inclusion complexes with hydrophobic drugs, thereby improving their solubility and stability. nih.gov These advanced formulations can be adapted for various administration routes, including injectable, ocular, and nasal delivery, expanding the therapeutic possibilities for isoxazole-based drugs. nih.gov The development of such nano-formulations will be crucial for realizing the full clinical potential of compounds like this compound. mdpi.com
| Delivery System | Description | Advantage for Isoxazole Derivatives |
| Nano-emulgel | Oil-in-water or water-in-oil dispersions with nano-sized droplets, stabilized by surfactants. nih.govnih.gov | Enhances permeability, potency, and targeted delivery of lipophilic compounds. nih.gov |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs. nih.gov | Improves solubility, stability, and bioavailability of poorly soluble compounds. nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. mdpi.com | Offers controlled release and protection of the drug from degradation. mdpi.com |
Challenges and Opportunities in Translational Research
The path from a promising preclinical compound to a clinically approved drug is fraught with challenges, and isoxazole derivatives are no exception. Translational research aims to bridge this gap, but faces significant hurdles related to the reliability of preclinical data, interspecies differences, and non-scientific factors. nih.gov
A major challenge for isoxazole-based therapies is the potential for drug resistance, toxicity, and problems with selectivity. nih.gov While many derivatives show potent activity in vitro, issues such as poor solubility and high plasma protein binding can hinder their effectiveness in vivo, as seen with some TRPV1 antagonist candidates. researchgate.net Furthermore, the discovery of clinically useful biomarkers to predict patient response and monitor efficacy remains a critical but difficult step. nih.gov Methodological biases in animal models and differences between animal and human pathophysiology can lead to a lack of reproducibility of results in human trials. nih.gov
Despite these challenges, significant opportunities exist. The development of new isoxazole derivatives is driven by the urgent need for more effective and less toxic therapies for conditions like cancer, chronic pain, and infectious diseases. nih.gov The chemical versatility of the isoxazole scaffold allows for extensive structural modifications to optimize pharmacokinetic profiles, enhance efficacy, and reduce toxicity. researchgate.net The opportunity lies in leveraging a deeper understanding of disease biology to design targeted therapies and in using advanced screening and formulation technologies to identify and develop the most promising candidates for clinical trials. nih.govnih.gov
Interdisciplinary Approaches for Enhanced Compound Development
The complexity of modern drug discovery necessitates a move away from siloed research toward integrated, interdisciplinary approaches. mdpi.com The development of this compound and its derivatives can be significantly accelerated and enhanced by combining expertise from chemistry, biology, pharmacology, and computational science. mdpi.comacs.org
In silico methods, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools in drug development. frontiersin.orgresearchgate.net These computational techniques allow researchers to predict how a compound will interact with its biological target, rationalize structure-activity relationships (SAR), and predict physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.orgnih.gov This approach was used effectively to understand the binding mechanisms of isoxazole-carboxamide derivatives with AMPA receptors and to rationalize their inhibitory profiles, guiding further optimization. nih.govnih.gov
The synthesis of novel compounds is increasingly guided by these computational insights. researchgate.net Chemical synthesis provides the actual molecules, which are then evaluated in biological assays. frontiersin.orgmdpi.com This iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, is a powerful paradigm for modern drug discovery. acs.org By fostering collaboration between synthetic chemists, computational biologists, and pharmacologists, the development process can be made more efficient, increasing the likelihood of translating a promising scaffold like this compound into a clinically valuable therapeutic agent.
Q & A
Q. What are the common synthetic routes for 5-Benzyl-4-isoxazolecarboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves two key steps:
- Isoxazole ring formation : Cyclization of nitrile oxides with alkynes (Huisgen cycloaddition) is widely used. For example, benzyl-substituted nitrile oxides can react with acetylene derivatives to form the core isoxazole structure .
- Carboxylic acid introduction : Post-cyclization carboxylation via hydrolysis of ester intermediates or direct oxidation of methyl groups using KMnO₄ or RuO₄ under controlled pH conditions .
Key parameters : - Temperature (60–80°C optimal for cyclization).
- Solvent polarity (acetonitrile or THF improves regioselectivity).
- Catalysts (e.g., Brønsted acidic ionic liquids enhance reaction efficiency, as seen in analogous isoxazole syntheses ).
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; carboxylic acid proton at δ 12–13 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 260.1) .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and isoxazole ring vibrations at 1550–1600 cm⁻¹ .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- In vitro models : Use cell lines (e.g., HeLa or RAW 264.7 macrophages) to assess anti-inflammatory activity via TNF-α/IL-6 suppression or anti-cancer potential through MTT assays .
- Dosage : Start with 10–100 μM ranges, monitoring cytotoxicity with lactate dehydrogenase (LDH) assays.
Advanced Research Questions
Q. How can structural modifications of this compound optimize its pharmacological properties?
- Substituent effects :
- Benzyl group : Replace with halogenated (e.g., 4-Cl) or electron-withdrawing groups to enhance metabolic stability .
- Carboxylic acid : Convert to amides or esters to improve bioavailability .
- SAR studies : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or kinases .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Impurity analysis : Validate compound purity via HPLC coupled with diode-array detection (DAD) to rule out byproduct interference .
- Dose-response replication : Perform triplicate experiments with positive/negative controls (e.g., dexamethasone for anti-inflammatory assays) .
Q. How can the mechanism of action be elucidated for this compound?
- Target identification : Use pull-down assays with biotinylated derivatives or affinity chromatography .
- Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map signaling pathways (e.g., NF-κB or MAPK) .
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding constants for suspected targets .
Q. What methodologies address solubility challenges in in vivo studies?
- Formulation : Use co-solvents (PEG-400) or nanoemulsions to enhance aqueous solubility.
- Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) that hydrolyze in vivo .
Methodological Considerations
Q. How can researchers validate synthetic intermediates without commercial standards?
Q. What computational tools predict metabolic stability of derivatives?
- ADMET predictors : Use SwissADME or pkCSM to estimate permeability, cytochrome P450 interactions, and half-life .
- Metabolite identification : Employ in silico tools like Meteor (Lhasa Limited) to simulate phase I/II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
